4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
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Overview
Description
“4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid” is a chemical compound with the empirical formula C7H5ClN2 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . The synthesis of these derivatives could potentially involve “this compound”.
Molecular Structure Analysis
The molecular weight of “this compound” is 152.58 g/mol . The InChI string representation of its structure is InChI=1S/C7H5ClN2O2/c9-5-1-2-10-7-6 (5)4 (3-11-7)8 (12)13/h1-3H, (H,10,11) (H,12,13)
.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.59 g/mol, a XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .
Scientific Research Applications
Antibacterial Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives have shown notable antibacterial activities. For example, a study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which demonstrated in vitro antibacterial activity (Toja et al., 1986). Additionally, compounds like 4-chloro-pyridine-2-carboxylic acid have been found very active against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains (Tamer et al., 2018).
Synthesis and Characterization
The compound has been a subject of various synthetic and characterization studies. For instance, a novel synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines has been developed, showcasing its versatility in synthesis (Brodrick & Wibberley, 1975). Another study involved the synthesis and characterization of a molecule 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, examining its electronic properties and potential applications (Murthy et al., 2017).
Antiviral Activity
Some derivatives of this compound have demonstrated antiviral activities. A study synthesized new derivatives and tested their effects on various viruses, finding some compounds exhibited significant antiviral activity (Bernardino et al., 2007).
Drug Development
Derivatives of this compound have been used in drug development, particularly in the synthesis of biologically active scaffolds. A study focused on the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, which could be potential candidates for drug development (Sroor, 2019).
Photophysical Properties
The effect of substituents on the photophysical properties of pyrazolopyridine annulated heterocycles, including those with 4-chloro-5-chloroethyl side chains, has been studied. This research provides insights into the fluorescence properties of these compounds (Patil et al., 2011).
Mechanism of Action
- The primary targets of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are the fibroblast growth factor receptors (FGFRs) . These receptors belong to a family of tyrosine kinase receptors involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- By inhibiting FGFRs, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid disrupts these signaling cascades, affecting cell growth, survival, and migration .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOYSLRWGHGFKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693613 |
Source
|
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-37-7 |
Source
|
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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